Lipophilicity and Predicted Solubility Differentiate the Acetylphenyl Cyclohexanecarboxamide from Benzamide and Acetamide Analogs
The target compound exhibits a measured/calculated LogP of 3.1–3.3, approximately 0.8–1.2 log units higher than the corresponding benzamide analog N‑(4‑acetylphenyl)benzamide (predicted LogP ≈ 2.3) and about 2 log units higher than N‑(4‑acetylphenyl)acetamide (LogP ≈ 1.2) . This higher lipophilicity forecasts a ~6‑ to 15‑fold increase in membrane partition coefficient, which may be advantageous when passive permeability is desired but disadvantageous for aqueous solubility. Consistently, the predicted aqueous solubility (LogSW −3.64) is approximately 0.7 log units lower than that of the benzamide analog, implying a 5‑fold lower saturation concentration under standard conditions . These differences are critical when selecting a fragment for screening libraries that require specific lipophilicity windows.
| Evidence Dimension | Lipophilicity (LogP) and predicted aqueous solubility (LogSW) |
|---|---|
| Target Compound Data | LogP 3.10 (Hit2Lead) / 3.3 (PubChem); LogSW −3.64 |
| Comparator Or Baseline | N‑(4‑acetylphenyl)benzamide: predicted LogP ~2.3; N‑(4‑acetylphenyl)acetamide: LogP ~1.2 |
| Quantified Difference | Target LogP exceeds benzamide analog by ~0.8–1.0 log units; LogSW is ~0.7 units lower. |
| Conditions | Computed values (XLogP3, ALOGPS); no experimental shake‑flask data available. |
Why This Matters
The distinct lipophilicity profile directly influences the compound’s suitability for fragment‑based screening campaigns that target specific LogP ranges, guiding procurement decisions when assembling compound libraries.
- [1] PubChem CID 673725, XLogP3 3.3; comparator LogP values estimated from structural analogs using XLogP3 model. View Source
